3-Methylbenzamide

Description

The exact mass of the compound m-Toluamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2170. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRPQCFFBRDZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210798 | |

| Record name | m-Toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-47-3 | |

| Record name | 3-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzamide, also known as m-toluamide, is an organic compound belonging to the benzamide (B126) class. It serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Notably, it is a precursor to the widely used insect repellent N,N-diethyl-3-methylbenzamide (DEET). This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-Methylbenzamide.

Chemical Structure and Identification

The structure of 3-Methylbenzamide consists of a benzene (B151609) ring substituted with a methyl group at the meta-position (C3) and a carboxamide group at the C1 position.

| Identifier | Value |

| IUPAC Name | 3-methylbenzamide[1] |

| Synonyms | m-Toluamide, m-Methylbenzamide[2][3] |

| CAS Number | 618-47-3[1] |

| Molecular Formula | C₈H₉NO[1] |

| SMILES | Cc1cccc(c1)C(N)=O |

| InChI | 1S/C8H9NO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10) |

| InChI Key | WGRPQCFFBRDZFV-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methylbenzamide is presented in the table below. These properties are essential for its handling, purification, and application in chemical synthesis.

| Property | Value |

| Molecular Weight | 135.16 g/mol |

| Appearance | White crystal or crystalline powder |

| Melting Point | 94-96 °C |

| Boiling Point | ~305 °C[4] |

| Density | 1.1031 g/cm³ (rough estimate)[3] |

| Solubility | Soluble in polar solvents like alcohols and ketones; low solubility in water.[4] |

| pKa | 16.11 ± 0.50 (Predicted)[3] |

| LogP (Octanol/Water) | 2.12[5] |

Experimental Protocols

Synthesis of 3-Methylbenzamide from 3-Methylbenzoyl Chloride

This protocol describes a common laboratory method for the synthesis of 3-Methylbenzamide via the acylation of ammonia (B1221849) with 3-methylbenzoyl chloride.

Materials:

-

3-Methylbenzoyl chloride

-

Ammonium (B1175870) hydroxide (B78521) (concentrated solution)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stirring bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a stirring bar, dissolve 3-methylbenzoyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution to the cooled, stirring solution of 3-methylbenzoyl chloride. A white precipitate of 3-Methylbenzamide will form.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and collect the filtrate.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude 3-Methylbenzamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure white solid.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of 3-Methylbenzamide using reverse-phase HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition software

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

3-Methylbenzamide reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of the 3-Methylbenzamide reference standard in the mobile phase (e.g., 1 mg/mL).

-

Prepare the sample solution by dissolving a known amount of the synthesized 3-Methylbenzamide in the mobile phase to a similar concentration.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time of 3-Methylbenzamide.

-

Inject the sample solution to analyze its purity. The purity can be determined by the area percentage of the main peak.

Biological Activity

While 3-Methylbenzamide itself is primarily used as a chemical intermediate, some studies have suggested potential biological activities. It has been shown to cause a decrease in blood pressure and viscosity, as well as an increase in blood flow to the testes.[6] Additionally, it has been found to inhibit the enzyme that catalyzes the conversion of tyrosine to dopamine, suggesting a potential, though not yet established, therapeutic role in conditions like Parkinson's disease with mild symptoms.[6] It is important to note that derivatives of 3-Methylbenzamide, such as N,N-diethyl-3-methylbenzamide (DEET), have well-documented biological activity as insect repellents.

Visualizations

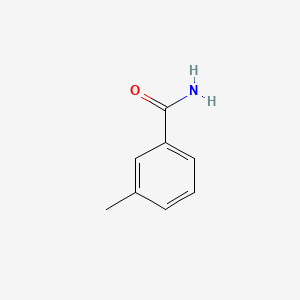

Chemical Structure of 3-Methylbenzamide

Caption: 2D chemical structure of 3-Methylbenzamide.

Experimental Workflow: Synthesis of 3-Methylbenzamidedot

// Nodes start [label="Start: Dissolve 3-Methylbenzoyl\nChloride in DCM", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Cool solution in ice bath"]; step2 [label="Slowly add concentrated\nAmmonium Hydroxide"]; step3 [label="Stir at room temperature\nfor 1-2 hours"]; step4 [label="Transfer to separatory funnel"]; step5 [label="Wash with saturated NaHCO₃\nand then brine"]; step6 [label="Dry organic layer with MgSO₄"]; step7 [label="Filter and collect filtrate"]; step8 [label="Remove solvent via\nrotary evaporation"]; step9 [label="Purify by recrystallization"]; end [label="End: Pure 3-Methylbenzamide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> step9; step9 -> end; }

References

- 1. 3-METHYLBENZAMIDE | CAS 618-47-3 [matrix-fine-chemicals.com]

- 2. m-Toluamide | C8H9NO | CID 69253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. M-TOLUAMIDE | 618-47-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3-methylbenzamide [stenutz.eu]

- 6. 3-Methylbenzamide | 618-47-3 | FM37057 | Biosynth [biosynth.com]

An In-depth Technical Guide to 3-Methylbenzamide (CAS 618-47-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylbenzamide (CAS 618-47-3), a versatile aromatic amide with significant potential in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and presents a thorough analysis of its spectroscopic data. Furthermore, it explores the compound's biological activities, with a particular focus on its role as an inhibitor of dopamine (B1211576) synthesis, a mechanism with potential therapeutic implications for neurodegenerative disorders such as Parkinson's disease. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using Graphviz.

Chemical and Physical Properties

3-Methylbenzamide is a white crystalline solid at room temperature.[1] It is an aromatic amide derived from toluene, with a methyl group at the meta-position relative to the amide functional group.[1] This substitution pattern influences its electronic properties and reactivity. The presence of the amide group allows for hydrogen bonding, affecting its physical characteristics.[1] It is generally soluble in organic solvents like ethanol (B145695) and ether and shows lower solubility in water due to its hydrophobic aromatic core.[1]

Table 1: Physical and Chemical Properties of 3-Methylbenzamide

| Property | Value | Reference |

| CAS Number | 618-47-3 | [1] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [2] |

| Melting Point | 94-96 °C | [2] |

| Boiling Point | 288 °C | [3] |

| Density | 1.0804 g/cm³ | [4] |

| Appearance | White crystalline solid | [1] |

| Synonyms | m-Toluamide, 3-Toluamide, m-Methylbenzamide | [1] |

| InChI Key | WGRPQCFFBRDZFV-UHFFFAOYSA-N | |

| SMILES | CC1=CC=CC(=C1)C(N)=O |

Synthesis and Purification

Synthesis from 3-Methylbenzoyl Chloride and Ammonia (B1221849)

A common and efficient method for the synthesis of 3-Methylbenzamide is the reaction of 3-methylbenzoyl chloride with ammonia. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3-methylbenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a concentrated aqueous solution of ammonia (a slight excess, ~1.1 equivalents) dropwise to the stirred solution of 3-methylbenzoyl chloride. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The crude 3-Methylbenzamide will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water to remove any ammonium (B1175870) chloride byproduct.

-

The crude product can then be purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[3] The choice of solvent is crucial for effective purification.

Experimental Protocol:

-

Transfer the crude 3-Methylbenzamide to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene) to dissolve the solid completely.[3]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of 3-Methylbenzamide will form as the solubility decreases.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

-

Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Spectroscopic Data

The structure of 3-Methylbenzamide can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectroscopic Data for 3-Methylbenzamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.65 | s | 1H | Ar-H | [6] |

| 7.59-7.51 | m | 1H | Ar-H | [6] |

| 7.45-7.42 | m | 2H | Ar-H | [6] |

| 6.19 | br s | 2H | -NH₂ | [6] |

| 2.39 | s | 3H | -CH₃ | [6] |

Table 3: ¹³C NMR Spectroscopic Data for 3-Methylbenzamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 170.54 | C=O | [6] |

| 138.34 | Ar-C | [6] |

| 133.52 | Ar-C | [6] |

| 132.82 | Ar-C | [6] |

| 128.65 | Ar-CH | [6] |

| 128.16 | Ar-CH | [6] |

| 124.48 | Ar-CH | [6] |

| 21.33 | -CH₃ | [6] |

Table 4: Key IR Absorption Bands for 3-Methylbenzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3400-3200 | Strong, Broad | N-H stretch (amide) | [7] |

| ~1660 | Strong | C=O stretch (amide I) | [7] |

| ~1600 | Medium | N-H bend (amide II) | [7] |

| ~3050 | Medium | Aromatic C-H stretch | [7] |

| ~2950 | Medium | Aliphatic C-H stretch | [7] |

Table 5: Mass Spectrometry Data for 3-Methylbenzamide

| m/z | Relative Intensity | Assignment | Reference |

| 135 | High | Molecular ion [M]⁺ | [8] |

| 119 | High | [M - NH₂]⁺ | [8] |

| 91 | High | [C₇H₇]⁺ (tropylium ion) | [8] |

Biological Activity and Applications

3-Methylbenzamide has garnered interest in the field of drug development due to its potential biological activities. It is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Inhibition of Dopamine Synthesis

One of the most significant reported biological activities of 3-Methylbenzamide is its ability to inhibit the enzyme that catalyzes the conversion of tyrosine to dopamine.[9] This suggests a potential therapeutic application in conditions characterized by excessive dopamine production or for modulating dopaminergic pathways. This inhibitory action is particularly relevant to research in neurodegenerative disorders like Parkinson's disease, where the regulation of dopamine levels is a key therapeutic strategy.[9]

The synthesis of dopamine is a critical pathway in the central nervous system. The rate-limiting step is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.

Other Reported Activities

Preliminary studies have also indicated that 3-Methylbenzamide may have effects on the cardiovascular system, including causing a decrease in blood pressure and blood viscosity.[9] Furthermore, it has been shown to bind with high affinity to plasma proteins such as albumin and alpha 1-acid glycoprotein, an important consideration for its pharmacokinetic profile.[9]

Safety and Handling

3-Methylbenzamide should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the eyes, respiratory system, and skin. Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.

Conclusion

3-Methylbenzamide is a valuable compound for researchers and scientists in the fields of organic chemistry and drug discovery. Its straightforward synthesis, well-characterized spectroscopic properties, and intriguing biological activities, particularly its potential as a modulator of dopamine synthesis, make it a subject of ongoing interest. This technical guide provides a solid foundation of data and protocols to facilitate further research and development involving this compound.

References

- 1. CAS 618-47-3: 3-Methylbenzamide | CymitQuimica [cymitquimica.com]

- 2. 3-Methylbenzamide 99 618-47-3 [sigmaaldrich.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. PubChemLite - 3-methylbenzamide (C8H9NO) [pubchemlite.lcsb.uni.lu]

- 8. m-Toluamide [webbook.nist.gov]

- 9. 3-Methylbenzamide | 618-47-3 | FM37057 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Physical and Chemical Properties of m-Toluamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluamide, systematically known as 3-methylbenzamide, is a primary amide derivative of m-toluic acid. While its N,N-diethyl derivative, DEET, is a widely recognized and extensively studied insect repellent, m-Toluamide itself serves as a crucial chemical intermediate and a subject of interest in the study of amide chemistry and potential biological activities. This guide provides a comprehensive overview of the core physical and chemical properties of m-Toluamide, including detailed experimental protocols and graphical representations of relevant chemical pathways.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-methylbenzamide[1] |

| Synonyms | m-Toluamide, 3-Toluamide, m-Methylbenzamide[1][2] |

| CAS Number | 618-47-3 |

| Molecular Formula | C₈H₉NO[2] |

| Molecular Weight | 135.16 g/mol [2] |

| InChI Key | WGRPQCFFBRDZFV-UHFFFAOYSA-N |

| SMILES | Cc1cccc(c1)C(N)=O |

Physical Properties

The physical characteristics of m-Toluamide are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder/solid | [2] |

| Melting Point | 94-96 °C | |

| Boiling Point | ~305 °C | [2] |

| Solubility | Soluble in polar solvents like alcohols and ketones; low solubility in water. | [2] |

Chemical Properties and Synthesis

m-Toluamide exhibits the typical reactivity of a primary amide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making it less basic than corresponding amines. The amide bond can undergo hydrolysis under acidic or basic conditions to yield m-toluic acid and ammonia.

Synthesis of m-Toluamide

The most common laboratory synthesis of m-Toluamide involves a two-step process starting from m-toluic acid. The first step is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Experimental Protocol: Synthesis of m-Toluamide from m-Toluic Acid

Materials:

-

m-Toluic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Buchner funnel and filter paper

Procedure:

Step 1: Synthesis of m-Toluoyl Chloride

-

In a round-bottom flask, place m-toluic acid (1 equivalent).

-

Under a fume hood, add thionyl chloride (2 equivalents) dropwise to the flask at room temperature with constant stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the cessation of gas bubbling.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude m-toluoyl chloride is typically a yellow to brown liquid and can be used in the next step without further purification.

Step 2: Synthesis of m-Toluamide

-

Dissolve the crude m-toluoyl chloride in an anhydrous solvent such as diethyl ether or THF.

-

In a separate flask, place an excess of concentrated ammonium hydroxide in an ice bath to maintain a low temperature.

-

Slowly add the solution of m-toluoyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. The formation of a white precipitate (m-Toluamide) will be observed.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any unreacted ammonium hydroxide and ammonium chloride.

-

Recrystallize the crude m-Toluamide from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Dry the purified crystals in a desiccator.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of m-Toluamide.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of m-Toluamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of m-Toluamide

Materials:

-

Purified m-Toluamide sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount (5-10 mg) of the purified m-Toluamide in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure of m-Toluamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Infrared Spectroscopy of m-Toluamide

Materials:

-

Purified m-Toluamide sample

-

Potassium bromide (KBr) for solid samples (pellet method) or a suitable solvent for solution-phase analysis

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Thoroughly dry a small amount of purified m-Toluamide and spectroscopic grade KBr to remove any moisture.

-

In a mortar and pestle, grind a small amount of m-Toluamide (1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the amide and aromatic functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry of m-Toluamide

Materials:

-

Purified m-Toluamide sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Electron Ionization - EI):

-

Dissolve a small amount of the m-Toluamide sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Volatilize the sample in the ion source.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).

-

The resulting positively charged molecular ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern.

Biological Activity and Signaling Pathways

While m-Toluamide itself is not a widely used insect repellent, its derivative, DEET, is the gold standard. The mechanism of action of DEET is complex and involves multiple pathways. It is plausible that m-Toluamide may interact with similar biological targets, albeit with different efficacy. The primary proposed mechanisms for DEET, which may be relevant for m-Toluamide, involve the insect's olfactory system.

Recent research suggests that DEET and other repellents interact with multiple sensory receptors in insects, including Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs).[3] One prominent theory is that these compounds activate certain receptors that elicit an avoidance response or block the function of receptors that are essential for host detection.

Proposed Signaling Pathway for Repellent Action

The following diagram illustrates a simplified, hypothetical signaling pathway for an insect repellent like DEET, which could serve as a model for studying m-Toluamide. The repellent molecule binds to an Odorant Receptor on the membrane of an olfactory sensory neuron. This binding event can trigger a G-protein-coupled signaling cascade, leading to the opening of ion channels, depolarization of the neuron, and the transmission of an action potential to the insect's brain, which is interpreted as a repellent signal.

Caption: Hypothetical signaling pathway for insect repellency.

Conclusion

m-Toluamide is a foundational molecule in the study of amides and the development of active compounds. This guide has provided a detailed summary of its physical and chemical properties, along with standardized protocols for its synthesis and characterization. The presented information serves as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and the development of new active ingredients. Further investigation into the specific biological activities of m-Toluamide is warranted to fully understand its potential beyond its role as a chemical intermediate.

References

Biological Activity Screening of 3-Methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzamide, a simple derivative of benzamide (B126), belongs to a class of compounds with diverse and significant biological activities. While extensive research has been conducted on various substituted benzamides, this technical guide focuses on the known and potential biological activities of 3-Methylbenzamide. This document summarizes the available quantitative data, provides detailed experimental protocols for screening its activity, and explores its potential modulation of key signaling pathways. The information presented herein aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of 3-Methylbenzamide and its analogs.

Introduction

Benzamides are a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antipsychotic, antiemetic, and prokinetic activities. The seemingly minor structural modification of a methyl group at the meta-position of the benzamide core, as in 3-Methylbenzamide, can significantly influence its biological profile. This guide provides an in-depth overview of the screening methodologies and known biological effects pertinent to 3-Methylbenzamide, drawing from data on closely related analogs where direct data is unavailable.

Potential Biological Activities and Quantitative Data

Direct quantitative data for 3-Methylbenzamide is limited in publicly available literature. However, the biological activities of structurally similar compounds, particularly in the realms of enzyme inhibition and anticancer activity, provide a strong basis for targeted screening efforts.

Enzyme Inhibition: A Focus on PARP

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Notably, the parent compound, benzamide, and a closely related analog, 3-aminobenzamide (B1265367), are well-characterized PARP inhibitors.

-

Benzamide , the unsubstituted parent compound, is a known inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1)[1].

-

3-Aminobenzamide , which differs from 3-Methylbenzamide only by the substitution at the 3-position, is a potent PARP inhibitor with an IC50 of <50 nM in CHO cells[2]. It is widely used as a tool compound in research to study the effects of PARP inhibition[3][4]. Another source states that 50 μM of 3-aminobenzamide inhibits Poly ADP-Ribose synthetase enzyme activity by 90%[4].

Given the established PARP inhibitory activity of its close analogs, 3-Methylbenzamide is a strong candidate for screening as a PARP inhibitor.

Table 1: PARP Inhibition Data for Benzamide and 3-Aminobenzamide

| Compound | Target | IC50 | Cell Line/System |

| Benzamide | PARP-1 | 3.3 µM | Not specified |

| 3-Aminobenzamide | PARP | <50 nM | CHO cells |

| 3-Aminobenzamide | Poly ADP-Ribose synthetase | ~50 µM (90% inhibition) | Not specified |

Anticancer Activity

The potential anticancer activity of 3-Methylbenzamide is primarily inferred from studies on its derivatives and its likely role as a PARP inhibitor. PARP inhibitors have demonstrated efficacy in treating various cancers. While no specific IC50 values for 3-Methylbenzamide against cancer cell lines were found, the potentiation of cytotoxicity of DNA-damaging agents by 3-aminobenzamide in human tumor cell lines suggests a potential avenue for combination therapies[3].

Antimicrobial Activity

Receptor Binding Activity

Benzamide derivatives are known to interact with various receptors, most notably dopamine (B1211576) receptors. However, specific binding affinity (Ki) values for 3-Methylbenzamide at dopamine or other receptors were not found in the current search. High-affinity binding of dopamine to D1 and D2 receptors has been reported with IC50 values of 1.1 µM and 0.7 µM, respectively[6].

Experimental Protocols

This section provides detailed methodologies for key experiments to screen the biological activity of 3-Methylbenzamide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-Methylbenzamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT assay workflow for cytotoxicity screening.

PARP Inhibition Assay

A common method to assess PARP inhibition is a colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ into a histone substrate.

Principle: Activated PARP uses NAD+ to form poly(ADP-ribose) chains on acceptor proteins like histones. In this assay, biotinylated NAD+ is used as a substrate. The amount of incorporated biotin (B1667282) is then quantified using streptavidin conjugated to an enzyme (e.g., HRP) that produces a colored or fluorescent signal.

Protocol:

-

Plate Coating: Coat a 96-well plate with histones and block non-specific binding sites.

-

Reaction Setup: In each well, add assay buffer, activated DNA, and varying concentrations of 3-Methylbenzamide. Include a known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) as a positive control and a no-inhibitor control.

-

Enzyme Addition: Add purified PARP1 enzyme to each well to start the reaction.

-

Substrate Addition: Add biotinylated NAD+ to each well and incubate to allow for poly(ADP-ribosyl)ation.

-

Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP and incubate.

-

Signal Development: Add HRP substrate (e.g., TMB) and stop the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Data Analysis: Calculate the percent inhibition for each concentration of 3-Methylbenzamide and determine the IC50 value.

Principle of a colorimetric PARP inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium, and a standardized inoculum of the test microorganism is added. The lowest concentration of the agent that inhibits visible growth of the microorganism is the MIC.

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 3-Methylbenzamide in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 3-Methylbenzamide in which there is no visible growth (turbidity).

Workflow for MIC determination by broth microdilution.

Potential Signaling Pathway Modulation

While direct evidence for 3-Methylbenzamide's impact on specific signaling pathways is lacking, the activities of related benzamides suggest potential targets for investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Studies have shown that certain N-substituted benzamides can inhibit NF-κB activation[7]. This suggests that 3-Methylbenzamide may also possess the ability to modulate this pathway.

Proposed Mechanism of Investigation:

-

Cell Culture and Stimulation: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an NF-κB activator like lipopolysaccharide (LPS).

-

Treatment: Treat the cells with 3-Methylbenzamide at various concentrations prior to or concurrently with LPS stimulation.

-

Analysis of NF-κB Activation: Assess NF-κB activation through various methods:

-

Western Blot: Analyze the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.

-

Immunofluorescence: Visualize the nuclear translocation of the p65 subunit.

-

Reporter Assay: Use a cell line with a luciferase reporter gene under the control of an NF-κB response element.

-

References

- 1. adooq.com [adooq.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

An In-Depth Technical Guide to the Mechanism of Action of 3-Methylbenzamide in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzamide, a derivative of benzamide (B126), has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of 3-Methylbenzamide's mechanism of action, focusing on its roles as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and Sirtuin 2 (SIRT2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

The biological effects of 3-Methylbenzamide are primarily attributed to its inhibitory action on two key enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs), particularly SIRT2.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1, are crucial for DNA repair. In response to DNA single-strand breaks, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair enzymes to the site of damage.

3-Methylbenzamide and its analogs, such as 3-aminobenzamide, act as competitive inhibitors of PARP by binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the enzyme. By occupying this site, they prevent the synthesis of PAR chains, thereby hindering the DNA repair process. This inhibition of DNA repair can be cytotoxic to cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, a concept known as synthetic lethality.

Inhibition of Sirtuin 2 (SIRT2)

Quantitative Data on Inhibitory Activity

While specific IC50 values for 3-Methylbenzamide against PARP1 and SIRT2 are not consistently reported in the available literature, data for closely related benzamide derivatives provide valuable insights into the potential potency of this class of compounds.

| Compound | Target | IC50 | Cell Line/Assay Conditions | Reference |

| Benzamide | PARP-1 | 3.3 µM | - | [1] |

| 3-Aminobenzamide | PARP | ~50 nM | CHO cells | [2] |

| 3-(N-Arylsulfamoyl)benzamide derivatives | SIRT2 | Various (µM range) | In vitro deacetylation assays | [3] |

| AGK2 (a SIRT2 inhibitor) | SIRT2 | 3.5 µM | Cell-free assay | [4] |

| AK-7 (a SIRT2 inhibitor) | SIRT2 | 15.5 µM | - | [4] |

Note: The IC50 values can vary depending on the specific assay conditions and the cell line used. The data for related compounds suggest that 3-Methylbenzamide likely exhibits inhibitory activity in the micromolar to nanomolar range.

Signaling Pathways Modulated by 3-Methylbenzamide

The inhibitory actions of 3-Methylbenzamide on PARP and SIRT2 lead to the modulation of several downstream signaling pathways.

PARP Inhibition and DNA Damage Response

Inhibition of PARP by 3-Methylbenzamide disrupts the base excision repair (BER) pathway, a critical process for repairing DNA single-strand breaks. This disruption can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis, particularly in cancer cells with compromised homologous recombination repair pathways.

PARP Inhibition by 3-Methylbenzamide in the DNA Damage Response.

SIRT2 Inhibition and Neuroprotection

The inhibition of SIRT2 by benzamide derivatives has been linked to neuroprotective effects, particularly in models of Huntington's disease. One proposed mechanism involves the regulation of sterol biosynthesis through the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. Inhibition of SIRT2 may lead to a decrease in the nuclear localization of SREBP-2, resulting in reduced expression of genes involved in cholesterol synthesis.

References

The Solubility of 3-Methylbenzamide in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of 3-methylbenzamide (also known as m-toluamide) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, crystallization processes, and formulation development. This document summarizes available quantitative solubility data, details common experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow.

Core Concepts in Solubility

The solubility of a crystalline compound like 3-methylbenzamide is governed by the principle "like dissolves like." This means that its solubility will be highest in solvents with similar polarity and hydrogen bonding capabilities. 3-Methylbenzamide possesses both a non-polar benzene (B151609) ring and a polar amide group, allowing for a range of interactions with different organic solvents.

Quantitative Solubility Data

Precise quantitative data on the solubility of 3-methylbenzamide is essential for designing and optimizing chemical processes. A key study by Yang et al. investigated the solubility of three benzamide (B126) derivatives in a range of solvents at various temperatures. While the full dataset from this study could not be accessed for this guide, the abstract provides valuable insights into the solubility trends. The following table summarizes the reported solubility order for a benzamide derivative (S1), which is likely 3-methylbenzamide or a closely related isomer, at 328.15 K.

| Solvent | Solubility Order (from highest to lowest) |

| Methanol (B129727) | 1 |

| Acetone | 2 |

| Chloroform | 3 |

| Ethyl Acetate | 4 |

| Toluene | 5 |

| Water | 6 |

Note: This table indicates the relative order of solubility and does not provide specific quantitative values.

The study also noted that the mole fraction solubility of the benzamide derivatives increased with an increase in temperature across all tested solvents. For instance, the highest mole fraction solubility for one of the derivatives in methanol was reported to be 1.2464 × 10³ at 328.15 K.[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical research. The following outlines a common methodology for accurately measuring the solubility of a compound like 3-methylbenzamide.

Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

1. Sample Preparation:

-

An excess amount of 3-methylbenzamide is added to a known volume or mass of the selected organic solvent in a sealed container, such as a shaker flask or a jacketed reactor.

2. Equilibration:

-

The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a constant temperature water bath or a temperature-controlled shaker. The time required for equilibration can vary depending on the solvent and the solute and is typically determined experimentally.

3. Sample Withdrawal and Filtration:

-

Once equilibrium is established, the agitation is stopped, and the solution is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

The withdrawn sample is immediately filtered through a fine-pored filter (e.g., a 0.45 µm syringe filter) to remove any undissolved solid particles.

4. Solvent Evaporation and Mass Determination:

-

A known mass of the filtered saturated solution is transferred to a pre-weighed container.

-

The solvent is then removed by evaporation under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dissolved solid is achieved.

5. Calculation of Solubility:

-

The mass of the dissolved 3-methylbenzamide is determined by subtracting the mass of the empty container from the final mass of the container with the dried solid.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, mole fraction, or mass fraction.

Ultraviolet (UV) Spectrophotometry

For compounds that absorb UV radiation, like 3-methylbenzamide, UV spectrophotometry offers a sensitive and accurate method for determining solubility.

1. Preparation of Standard Solutions:

-

A series of standard solutions of 3-methylbenzamide with known concentrations in the solvent of interest are prepared.

2. Calibration Curve:

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for 3-methylbenzamide.

-

A calibration curve is constructed by plotting absorbance versus concentration.

3. Sample Preparation and Equilibration:

-

Similar to the gravimetric method, a saturated solution of 3-methylbenzamide is prepared by equilibrating an excess of the solid in the solvent at a constant temperature.

4. Sample Dilution and Measurement:

-

A filtered sample of the saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at λmax.

5. Calculation of Solubility:

-

The concentration of the diluted sample is determined from the calibration curve.

-

The original concentration of the saturated solution, and thus the solubility, is calculated by taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for the gravimetric determination of solubility.

References

Crystal Structure of 3-Methylbenzamide: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 3-Methylbenzamide (m-toluamide), an important structural motif in medicinal chemistry. The document details the experimental protocols for its synthesis, crystallization, and subsequent structure determination by single-crystal X-ray diffraction. All crystallographic and geometric data are presented in tabular format for clarity and comparative analysis. Furthermore, key processes and structural features, such as the experimental workflow and the hydrogen-bonding network, are visualized using logical diagrams to facilitate a deeper understanding of its solid-state architecture.

Experimental Methodologies

The following sections outline the protocols for the synthesis of 3-Methylbenzamide, the growth of high-quality single crystals, and the methodology for X-ray diffraction analysis.

Synthesis of 3-Methylbenzamide

3-Methylbenzamide is synthesized via the nucleophilic acyl substitution of 3-methylbenzoyl chloride with ammonia (B1221849). This standard amidation reaction is efficient and proceeds through a well-established addition-elimination mechanism.[1][2][3]

Protocol:

-

Preparation of Acyl Chloride: 3-Methylbenzoic acid is converted to its corresponding acyl chloride, 3-methylbenzoyl chloride. A common method involves refluxing the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The excess SOCl₂ is typically removed by distillation after the reaction is complete.

-

Amidation: The prepared 3-methylbenzoyl chloride is added dropwise to a cooled (0 °C), concentrated aqueous solution of ammonia.[1] The reaction is vigorous and exothermic.[2] The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride.[3]

-

Reaction Quench and Product Isolation: The reaction proceeds in two stages: first, the formation of 3-methylbenzamide and hydrogen chloride (HCl), followed by the immediate neutralization of the HCl by excess ammonia to form ammonium (B1175870) chloride (NH₄Cl).[1]

-

Purification: The resulting white solid precipitate, a mixture of 3-methylbenzamide and NH₄Cl, is collected by filtration. The crude product is then washed with cold water to remove the water-soluble NH₄Cl. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 3-methylbenzamide.

Single Crystal Growth

The generation of diffraction-quality single crystals is a critical step for structural analysis.[4] For 3-methylbenzamide, the slow evaporation method from a mixed solvent system is effective.[5]

Protocol:

-

Solvent Selection: A binary solvent system is chosen where 3-methylbenzamide is soluble in one solvent (e.g., ethanol) and poorly soluble in the other (e.g., water). The two solvents must be miscible.

-

Solution Preparation: A saturated solution of purified 3-methylbenzamide is prepared in a minimal amount of the "good" solvent (ethanol) at a slightly elevated temperature to ensure complete dissolution.

-

Inducing Supersaturation: The "poor" solvent (water) is added dropwise to the warm solution until slight turbidity is observed, indicating the solution is nearing its saturation point. A few drops of the "good" solvent are then added to redissolve the precipitate, resulting in a clear, saturated solution.

-

Crystal Growth: The solution is filtered through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial) to remove any dust or particulate matter that could act as unwanted nucleation sites.[5] The vial is then loosely covered (e.g., with parafilm perforated with a few small holes) to allow for the slow evaporation of the more volatile solvent.[5]

-

Harvesting: The vessel is left undisturbed in a vibration-free environment for several days to weeks.[5] As the solvent evaporates, the concentration of the solute slowly increases, leading to the formation of well-ordered single crystals. Suitable crystals (>0.1 mm) are then carefully harvested from the mother liquor.[4]

X-ray Diffraction Analysis

The determination of the crystal structure is accomplished using a single-crystal X-ray diffractometer. The process involves data collection, structure solution, and refinement.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects, and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and as it is rotated, a series of diffraction patterns are collected by a detector.[6]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of reflections are integrated, scaled, and merged to create a final reflection file.[7]

-

Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. From this map, an initial molecular model is built. The model, containing atomic positions and displacement parameters, is then refined against the experimental diffraction data using a least-squares minimization algorithm until the calculated and observed diffraction patterns show the best possible agreement.

Results and Discussion

The crystal structure of 3-methylbenzamide was determined by two-dimensional X-ray methods. The analysis reveals key structural features, including molecular geometry and an extensive hydrogen-bonding network that dictates the crystal packing.

Crystallographic Data

The fundamental crystallographic data for 3-Methylbenzamide are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/a with four molecules per unit cell.

| Parameter | Value |

| Empirical Formula | C₈H₉NO |

| Formula Weight | 135.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 8.93 ± 0.03 Å |

| b | 16.02 ± 0.03 Å |

| c | 5.12 ± 0.02 Å |

| β | 95.0 ± 0.6° |

| Volume | 729.6 ų |

| Z | 4 |

| Calculated Density | 1.230 g/cm³ |

| Measured Density | 1.225 g/cm³ |

| (Data sourced from Orii et al., 1963) |

Molecular Geometry

The molecular structure consists of a methyl-substituted benzene (B151609) ring and an amide group. A notable feature is the torsion angle between the plane of the benzene ring and the amide group. The amide group is twisted by 28.7° relative to the ring. This deviation from planarity is attributed to steric hindrance between the hydrogen atom at the C6 position of the ring and a hydrogen atom of the amino group. Selected bond lengths and angles are presented in the following table.

| Bond | Length (Å) | Angle | Value (°) |

| C(7)-O | 1.246 | O-C(7)-N | ~120 (est.) |

| C(7)-N | 1.29 | O-C(7)-C(1) | ~120 (est.) |

| C(1)-C(7) | 1.504 | N-C(7)-C(1) | ~120 (est.) |

| C(3)-C(8) | 1.526 | ||

| C-C (mean, ring) | 1.375 | ||

| (Data sourced from Orii et al., 1963) |

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of 3-methylbenzamide is dominated by intermolecular hydrogen bonds of the N-H···O type. These interactions link the molecules into a robust supramolecular architecture. Each molecule participates in two distinct hydrogen bonds:

-

Dimer Formation: Molecules form centrosymmetric dimers through a pair of N-H···O hydrogen bonds with a bond length of 3.22 Å.

-

Chain Formation: These dimers are then linked to adjacent dimers via a second set of N-H···O hydrogen bonds, which are shorter and stronger at 2.97 Å. This second interaction propagates along the c-axis, forming endless chains.

These chains are held together by van der Waals forces, and this specific arrangement accounts for the observed cleavage plane parallel to (100).

| Donor-H···Acceptor | D···A Distance (Å) | Type of Interaction |

| N-H···O | 3.22 | Dimer Formation |

| N-H···O | 2.97 | Chain Formation |

| (Data sourced from Orii et al., 1963) |

Visualizations

The following diagrams illustrate the experimental workflow and the logical connectivity of the hydrogen-bonding network.

Conclusion

The solid-state structure of 3-methylbenzamide has been comprehensively detailed, from its synthesis and crystallization to its final refined crystal structure. The molecule crystallizes in the monoclinic space group P2₁/a. The molecular geometry is characterized by a significant twist between the aromatic ring and the amide group due to steric effects. The crystal packing is primarily directed by a robust network of two distinct N-H···O hydrogen bonds, which first organize the molecules into centrosymmetric dimers and subsequently link these dimers into infinite chains. This detailed structural information is fundamental for understanding the physicochemical properties of 3-methylbenzamide and serves as a valuable reference for its use in materials science and rational drug design.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Slow Evaporation Method [people.chem.umass.edu]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis and Properties of 3-Methylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzamide and its derivatives represent a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The presence of the methyl group at the meta-position of the benzamide (B126) scaffold influences the electronic and steric properties of the molecule, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and biological applications of 3-methylbenzamide derivatives, with a focus on their potential as therapeutic agents. We will explore various synthetic methodologies, structure-activity relationships (SAR), and mechanisms of action, presenting key data in a structured format to aid in the rational design of novel compounds.

Synthesis of 3-Methylbenzamide Derivatives

The synthesis of 3-methylbenzamide derivatives can be broadly categorized into two main approaches: formation of the amide bond from 3-methylbenzoic acid or its activated forms, and modifications to a pre-existing 3-methylbenzamide scaffold.

Amide Bond Formation

A common and versatile method for synthesizing N-substituted 3-methylbenzamides is the coupling of 3-methylbenzoic acid with a primary or secondary amine. This can be achieved through several activation methods.

1. Acyl Chloride Formation Followed by Amination:

This is a traditional and widely used two-step method. 3-Methylbenzoic acid is first converted to the more reactive 3-methylbenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine to form the corresponding N-substituted 3-methylbenzamide.

Experimental Protocol: Synthesis of N-Aryl-3-methylbenzamide via Acyl Chloride

-

Step 1: Synthesis of 3-Methylbenzoyl Chloride

-

To a solution of 3-methylbenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene), add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used in the next step without further purification.

-

-

Step 2: Amidation

-

Dissolve the desired aryl amine (1 equivalent) and a base (e.g., triethylamine (B128534) or pyridine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C and add a solution of 3-methylbenzoyl chloride (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-3-methylbenzamide.

-

2. Direct Amide Coupling:

Modern coupling reagents allow for the direct one-pot synthesis of amides from carboxylic acids and amines, avoiding the need to isolate the reactive acyl chloride. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate].

Experimental Protocol: Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using a Coupling Reagent

-

Dissolve 3-methylbenzoic acid (1 equivalent) and the desired amine (e.g., diethylamine, 1.1 equivalents) in a suitable anhydrous solvent such as DMF or dichloromethane.

-

Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC.

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N,N-diethyl-3-methylbenzamide.

3. Palladium-Catalyzed Amidation:

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for amide bond formation, particularly for less reactive amines or for constructing complex molecules. These methods can involve the coupling of aryl halides or triflates with amides or the direct amidation of C-H bonds.

Physicochemical Properties

The physicochemical properties of 3-methylbenzamide derivatives are crucial for their application, particularly in drug development, as they influence solubility, bioavailability, and metabolic stability. The following tables summarize key physicochemical data for a selection of 3-methylbenzamide derivatives.

Table 1: Physicochemical Properties of Selected 3-Methylbenzamide Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| 3-Methylbenzamide | C₈H₉NO | 135.16 | 94-96 | White solid | [1] |

| N,N-Diethyl-3-methylbenzamide (DEET) | C₁₂H₁₇NO | 191.27 | Liquid | Colorless to pale yellow liquid | [2] |

| 3-Methoxy-N-methylbenzamide | C₉H₁₁NO₂ | 165.19 | - | - | [3] |

| 3-Methyl-N-phenylbenzamide | C₁₄H₁₃NO | 211.26 | - | - | |

| 3-Methyl-N-(4-methylphenyl)benzamide | C₁₅H₁₅NO | 225.29 | - | Colorless plates |

Table 2: Spectral Data for N,N-Diethyl-3-methylbenzamide (DEET)

| Spectral Data Type | Key Features | Reference |

| ¹H NMR | Signals for the two ethyl groups are distinct due to restricted amide bond rotation. Methylene protons appear as broad signals around 3.53 and 3.26 ppm, and methyl protons as a multiplet between 1.34-0.98 ppm. | [4] |

| ¹³C NMR | Characteristic signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl groups. | |

| IR (cm⁻¹) | A strong absorption band around 1628 cm⁻¹ corresponding to the C=O stretching of the N,N-disubstituted amide. | [4] |

Biological Activities and Structure-Activity Relationships

3-Methylbenzamide derivatives have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.

Anticancer Activity

1. Histone Deacetylase (HDAC) Inhibition:

Several benzamide derivatives are known to be potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors a promising class of anticancer drugs. The general pharmacophore for benzamide-based HDAC inhibitors includes a zinc-binding group (the benzamide), a linker region, and a surface recognition "cap" group. The 3-methyl group can be considered part of the linker or cap, influencing the molecule's interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) for HDAC Inhibition:

-

Zinc-Binding Group: The benzamide moiety is crucial for chelating the zinc ion in the HDAC active site.

-

Linker: The nature and length of the linker that connects the benzamide to the cap group are critical for optimal activity.

-

Cap Group: A larger, often aromatic or heterocyclic, cap group is generally required to interact with the surface of the enzyme, providing additional binding affinity and selectivity. Modifications to the cap group can significantly impact potency and isoform selectivity.

2. Kinase Inhibition:

Protein kinases are another important class of targets in cancer therapy. Certain 3-substituted benzamide derivatives have been identified as inhibitors of various kinases, such as Bcr-Abl, which is implicated in chronic myeloid leukemia (CML).

Structure-Activity Relationship (SAR) for Bcr-Abl Inhibition:

-

The benzamide core often serves as a scaffold to position key pharmacophoric features.

-

Substitutions on the N-aryl ring are critical for interacting with the ATP-binding site of the kinase.

-

The 3-methyl group on the benzoyl ring can influence the overall conformation and binding affinity of the inhibitor.

Table 3: Anticancer Activity of Selected Benzamide Derivatives

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Benzamide Derivative A | HDAC | Various cancer cell lines | Varies | |

| NS-187 (a 3-substituted benzamide) | Bcr-Abl | K562 (CML) | Potent inhibition |

Antimycobacterial Activity

Derivatives of 3-hydroxy-5-methylbenzamide (B15229242) have shown promising activity against Mycobacterium tuberculosis.

Table 4: Anti-Mycobacterial Activity of 3-Hydroxy-5-methylbenzamide Analogues

| Compound ID | C-5 Substitution | Amide Substitution | IC₉₀ (µM) vs. M. tuberculosis | HepG2 CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 4b | Methyl | Primary | 0.62 | 33 | 53 | [6] |

| 16 | Thiophene | Primary | 0.13 | 39 | 300 | [6] |

| 22f | Methyl | Secondary (Methyl) | 0.09 | 25 | 278 | [6] |

Structure-Activity Relationship (SAR) for Antimycobacterial Activity:

-

A primary or small secondary amide is generally favored for activity.

-

Lipophilic substituents at the C-5 position, such as methyl or thiophene, enhance potency.

-

The selectivity index (SI), a ratio of cytotoxicity to activity, is a critical parameter for identifying promising drug candidates.

Visualizations

Experimental Workflow for Synthesis and Screening

Caption: A general workflow for the synthesis and biological evaluation of 3-methylbenzamide derivatives.

Signaling Pathway: HDAC Inhibition

Caption: Mechanism of action for 3-methylbenzamide derivatives as HDAC inhibitors.

Signaling Pathway: Bcr-Abl Kinase Inhibition

Caption: Mechanism of Bcr-Abl tyrosine kinase inhibition by 3-methylbenzamide derivatives.

Conclusion

3-Methylbenzamide derivatives constitute a valuable and versatile scaffold in medicinal chemistry. The synthetic routes to these compounds are well-established and adaptable, allowing for the generation of diverse chemical libraries. The biological activities of these derivatives, particularly as anticancer and antimicrobial agents, are significant and warrant further investigation. The structure-activity relationships discussed in this guide highlight key structural features that can be modulated to enhance potency and selectivity. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and evaluate novel 3-methylbenzamide-based compounds for various therapeutic applications. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives and exploring their potential in combination therapies.

References

- 1. m-Toluamide | C8H9NO | CID 69253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-diethyl-3-methylbenzamide;oct-1-en-3-ol | C20H33NO2 | CID 89158064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Diethyl-3-methylbenzamide | MDPI [mdpi.com]

- 5. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

InChI key and SMILES string for 3-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier, physicochemical properties, and a detailed experimental protocol for the synthesis of 3-Methylbenzamide. Additionally, a proposed signaling pathway for the antibacterial activity of related benzamide (B126) derivatives is presented.

Chemical Identifiers

The unambiguous identification of chemical substances is crucial for research and development. The International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) are two key standards for representing chemical structures.

InChIKey: WGRPQCFFBRDZFV-UHFFFAOYSA-N[1][2][3]

SMILES String: Cc1cccc(c1)C(N)=O[1][2]

Quantitative Data

A summary of the key physicochemical properties of 3-Methylbenzamide is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol [1] |

| Melting Point | 94-96 °C[1] |

| Boiling Point | 248.86 °C (estimated) |

| Density | 1.1031 g/cm³ (estimated) |

| Flash Point | 107.2 °C |

| Vapor Pressure | 0.0181 mmHg at 25 °C |

| CAS Number | 618-47-3[1][2] |

Experimental Protocols

Synthesis of 3-Methylbenzamide from 3-Methylbenzoic Acid

This protocol details a common method for the synthesis of 3-Methylbenzamide via the amidation of 3-methylbenzoic acid. The procedure involves the activation of the carboxylic acid followed by the introduction of an amine source.

Materials:

-

3-Methylbenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)

-

Hydroxybenzotriazole (HOBt)